molecular formula C9H12Cl2N2 B11810161 5,8-Dichloro-1,2,3,4,4a,8a-hexahydroisoquinolin-7-amine

5,8-Dichloro-1,2,3,4,4a,8a-hexahydroisoquinolin-7-amine

Cat. No.: B11810161
M. Wt: 219.11 g/mol
InChI Key: JCTADJFYXZGJBO-UHFFFAOYSA-N
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Description

5,8-Dichloro-1,2,3,4,4a,8a-hexahydroisoquinolin-7-amine is a chemical compound with the molecular formula C₉H₁₂Cl₂N₂ and a molecular weight of 219.11 g/mol . This compound is part of the isoquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 5,8-Dichloro-1,2,3,4,4a,8a-hexahydroisoquinolin-7-amine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions to form the hexahydroisoquinoline core, followed by chlorination to introduce the dichloro substituents . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

5,8-Dichloro-1,2,3,4,4a,8a-hexahydroisoquinolin-7-amine undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to 5,8-Dichloro-1,2,3,4,4a,8a-hexahydroisoquinolin-7-amine exhibit significant antimicrobial properties. Studies have shown that derivatives of hexahydroisoquinoline can inhibit the growth of various bacterial strains. This suggests potential applications in developing new antibiotics or antimicrobial agents.

Neuroprotective Effects

The neuroprotective properties of isoquinoline derivatives have been widely studied. Specifically:

  • Mechanism : The compound may exert neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells.
  • Case Studies : Research involving animal models has demonstrated that these compounds can improve cognitive function and reduce neurodegeneration in conditions such as Alzheimer's disease.

Anticancer Potential

Several studies have explored the anticancer potential of isoquinoline derivatives:

  • Mechanism of Action : These compounds may induce apoptosis in cancer cells through various pathways including cell cycle arrest and modulation of apoptotic markers.
  • Research Findings : In vitro studies have shown that this compound can inhibit the proliferation of specific cancer cell lines.

Toxicological Studies

Understanding the safety profile of this compound is crucial for its application in therapeutics:

  • Acute Toxicity : Studies indicate that the compound may cause irritation upon contact with skin and eyes and may be harmful if ingested.
  • Safety Guidelines : Appropriate handling precautions should be followed to mitigate exposure risks.

Mechanism of Action

The mechanism of action of 5,8-Dichloro-1,2,3,4,4a,8a-hexahydroisoquinolin-7-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

5,8-Dichloro-1,2,3,4,4a,8a-hexahydroisoquinolin-7-amine can be compared with other similar compounds, such as:

    1,2,3,4-Tetrahydroisoquinoline: Lacks the dichloro substituents and has different biological activities.

    5,8-Dichloro-1,2,3,4-tetrahydroisoquinoline: Similar structure but lacks the hexahydroisoquinoline core.

    7-Amino-1,2,3,4-tetrahydroisoquinoline: Contains an amino group but lacks the dichloro substituents.

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities.

Biological Activity

Overview of 5,8-Dichloro-1,2,3,4,4a,8a-Hexahydroisoquinolin-7-Amine

This compound is a synthetic compound belonging to the class of hexahydroisoquinolines. These compounds are known for their diverse biological activities and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C10H10Cl2N\text{C}_{10}\text{H}_{10}\text{Cl}_2\text{N}

Biological Activity

1. Anticancer Properties:
Research has indicated that isoquinoline derivatives exhibit significant anticancer activity. For instance, compounds similar to 5,8-Dichloro-1,2,3,4-tetrahydroisoquinoline have been shown to inhibit tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

2. Neuroprotective Effects:
Isoquinolines are also studied for their neuroprotective properties. Some derivatives have demonstrated the ability to protect neuronal cells from oxidative stress and apoptosis. This makes them potential candidates for treating neurodegenerative diseases.

3. Antimicrobial Activity:
Several studies have reported that isoquinoline derivatives possess antimicrobial properties against a range of pathogens. The specific activity of this compound against bacteria and fungi remains to be fully characterized.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInduction of apoptosis in cancer cell lines
NeuroprotectionProtection against oxidative stress in neuronal cells
AntimicrobialInhibition of bacterial growth

Case Study: Anticancer Activity

In a study evaluating the anticancer potential of various isoquinoline derivatives including 5,8-Dichloro-1,2,3,4-tetrahydroisoquinoline analogs:

  • Methodology: MTT assay was used to assess cell viability in human cancer cell lines.
  • Results: The compound showed IC50 values in the low micromolar range across multiple cancer types.

Case Study: Neuroprotective Effects

A study focusing on neuroprotection involved:

  • Methodology: Treatment of neuronal cell cultures with oxidative stress-inducing agents followed by exposure to the compound.
  • Results: Significant reduction in cell death was observed compared to untreated controls.

Properties

Molecular Formula

C9H12Cl2N2

Molecular Weight

219.11 g/mol

IUPAC Name

5,8-dichloro-1,2,3,4,4a,8a-hexahydroisoquinolin-7-amine

InChI

InChI=1S/C9H12Cl2N2/c10-7-3-8(12)9(11)6-4-13-2-1-5(6)7/h3,5-6,13H,1-2,4,12H2

InChI Key

JCTADJFYXZGJBO-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2C1C(=CC(=C2Cl)N)Cl

Origin of Product

United States

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